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Compound of Interest

Compound Name: FNDR-20123 free base

Cat. No.: B11936684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

FNDR-20123 has emerged as a promising novel anti-malarial agent, exhibiting potent activity

as a histone deacetylase (HDAC) inhibitor. This guide provides a comprehensive comparison of

the safety profile and off-target effects of FNDR-20123 against other relevant anti-malarial

compounds and HDAC inhibitors. The following sections present a detailed analysis supported

by experimental data, structured to facilitate objective evaluation by researchers and drug

development professionals.

In Vitro Safety and Off-Target Profile
FNDR-20123 has undergone a battery of in vitro safety and selectivity assessments. The data,

summarized below, is compared with the known profiles of the HDAC inhibitors Vorinostat

(SAHA) and Trichostatin A, as well as the established anti-malarial drugs Atovaquone and

Pyrimethamine.

Cytotoxicity Profile
FNDR-20123 has demonstrated negligible cytotoxicity against human cell lines at

concentrations effective against Plasmodium falciparum.
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Compound Cell Line Assay Type
Cytotoxicity
Metric (IC50 or
% Viability)

Reference

FNDR-20123
HepG-2 (human

liver carcinoma)
Not specified Negligible [1][2]

FNDR-20123
THP-1 (human

monocytic)
Not specified Negligible [1][2]

Vorinostat

(SAHA)

Various cancer

cell lines
Multiple

Varies by cell line

(nM to µM range)
[3]

Trichostatin A
Various cancer

cell lines
Multiple

Varies by cell line

(nM range)
[4]

Atovaquone Not specified Not specified
Information not

readily available

Pyrimethamine Not specified Not specified
Information not

readily available

Cardiac Safety: hERG Liability
A critical aspect of preclinical safety assessment is the evaluation of a compound's potential to

inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to

cardiac arrhythmias.
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Compound hERG Inhibition (IC50) Reference

FNDR-20123 > 100 µM [1][2]

Vorinostat (SAHA)
Information not readily

available

Trichostatin A
Information not readily

available

Atovaquone
Information not readily

available

Pyrimethamine
Information not readily

available

Drug Metabolism Interaction: Cytochrome P450 (CYP)
Inhibition
The potential for drug-drug interactions is assessed by examining the inhibition of major

cytochrome P450 enzymes.

Compound
CYP Isoforms
Tested

Inhibition (IC50) Reference

FNDR-20123 Not specified > 25 µM [1][2]

Vorinostat (SAHA) Not specified
Information not readily

available

Trichostatin A Not specified
Information not readily

available

Atovaquone Not specified
Information not readily

available

Pyrimethamine CYP2C8 Known inhibitor [5]

Off-Target Profile: Human HDAC Isoform Selectivity
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FNDR-20123's primary mechanism of action is through the inhibition of HDACs. Its activity

against various human HDAC isoforms reveals its off-target profile.

Compoun
d

HDAC1
(IC50)

HDAC2
(IC50)

HDAC3
(IC50)

HDAC6
(IC50)

HDAC8
(IC50)

Referenc
e

FNDR-

20123
25 nM 29 nM 2 nM 11 nM 282 nM [6][7]

Vorinostat

(SAHA)

Pan-HDAC

inhibitor

(nM range)

Pan-HDAC

inhibitor

(nM range)

Pan-HDAC

inhibitor

(nM range)

Pan-HDAC

inhibitor

(nM range)

Pan-HDAC

inhibitor

(nM range)

[8]

Trichostati

n A

Pan-HDAC

inhibitor

(nM range)

Pan-HDAC

inhibitor

(nM range)

Pan-HDAC

inhibitor

(nM range)

Pan-HDAC

inhibitor

(nM range)

Pan-HDAC

inhibitor

(nM range)

[9]

In Vivo Safety Profile
Preclinical in vivo studies provide crucial information on the overall safety and tolerability of a

drug candidate.

Rodent Toxicology Studies
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Compound Species
Study
Duration

Dose
Key
Findings

Reference

FNDR-20123
Sprague-

Dawley Rats
14 days

100 mg/kg

(daily)

No

abnormality

in body

weight or

gross organ

pathology

[2]

Vorinostat

(SAHA)
Not specified Not specified Not specified

Dose-limiting

toxicities

include

gastrointestin

al issues,

fatigue, and

myelosuppre

ssion

[10]

Atovaquone Not specified Not specified Not specified

Common side

effects

include

gastrointestin

al issues and

headache

[11][12][13]

[14]

Pyrimethamin

e
Not specified Not specified Not specified

Side effects

include loss

of appetite,

vomiting, and

potential for

severe skin

and

hematological

reactions

[15][16][17]

[18]

Signaling Pathway and Experimental Workflows
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To visually represent the biological context and experimental procedures discussed, the

following diagrams are provided.
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Cellular Outcome
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Histone Acetyltransferase (HAT)
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Click to download full resolution via product page

Caption: Mechanism of action of FNDR-20123 via HDAC inhibition.
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In Vitro Safety Assays
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Caption: Workflow for in vitro safety and selectivity profiling.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are summaries of the key experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)
Cell Lines: HepG2 (human liver carcinoma) and THP-1 (human monocytic) cells.

Procedure:

Cells are seeded in 96-well plates and allowed to adhere overnight.

Cells are treated with a range of concentrations of the test compound (e.g., FNDR-20123)

and incubated for a specified period (e.g., 48-72 hours).
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to

each well and incubated to allow for the formation of formazan crystals by metabolically

active cells.

The formazan crystals are solubilized, and the absorbance is measured using a microplate

reader.

Cell viability is calculated as a percentage of the untreated control, and the IC50 value is

determined.[19][20][21][22][23]

hERG Potassium Channel Assay (Automated Patch
Clamp)

Cell Line: HEK293 cells stably expressing the hERG channel.

Procedure:

Whole-cell patch-clamp recordings are performed using an automated platform.

A specific voltage protocol is applied to elicit hERG currents.

Cells are perfused with vehicle control followed by increasing concentrations of the test

compound.

The effect of the compound on the hERG tail current is measured.

The concentration-response curve is generated to determine the IC50 value.[24][25][26]

[27][28]

Cytochrome P450 (CYP) Inhibition Assay
System: Human liver microsomes.

Procedure:

A cocktail of specific probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19,

2D6, 3A4) is incubated with human liver microsomes in the presence of NADPH.
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The test compound is added at various concentrations.

The reaction is terminated, and the formation of specific metabolites is quantified using

LC-MS/MS.

The percentage of inhibition is calculated relative to the vehicle control, and IC50 values

are determined.[29][30][31][32][33]

In Vivo Rodent Toxicity Study
Animal Model: Sprague-Dawley rats.

Procedure:

Animals are divided into control and treatment groups (typically 3 dose levels).

The test compound is administered daily via the intended clinical route (e.g., oral gavage)

for a specified duration (e.g., 14 or 28 days).

Daily clinical observations, body weight, and food consumption are monitored.

At the end of the study, blood samples are collected for hematology and clinical chemistry

analysis.

A full necropsy is performed, and major organs are collected for histopathological

examination.[34][35][36][37][38]

This guide provides a foundational comparison of the safety and off-target profile of FNDR-

20123. Further head-to-head studies with direct comparators under identical experimental

conditions will be invaluable for a more definitive assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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